molecular formula C16H18N2O5 B2824383 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide CAS No. 399004-55-8

4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2824383
CAS No.: 399004-55-8
M. Wt: 318.329
InChI Key: XXWHHFVELSAZAJ-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a rigid bicyclo[2.2.1]heptane core. The molecule is substituted with three methyl groups (at positions 4,7,7), a 3-oxo-2-oxa lactone ring, and an N-(2-nitrophenyl) carboxamide group. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3–4) and a polar surface area influenced by the nitro and carboxamide groups .

Properties

IUPAC Name

4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-14(2)15(3)8-9-16(14,23-13(15)20)12(19)17-10-6-4-5-7-11(10)18(21)22/h4-7H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWHHFVELSAZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 2-nitrophenyl group provides strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme active sites.
  • Lipophilicity Trends: The N-(8-quinolinyl) analog (logP ~1.49) has lower lipophilicity than the target compound (logP ~3.2), likely due to the polarizable nitrogen in quinoline. Conversely, halogenated analogs (e.g., 5-chloro) show higher logP values, suggesting increased membrane permeability .

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